1,3-Diisopropyl-5-(trifluoromethoxy)benzene

Lipophilicity LogP Drug Design

1,3-Diisopropyl-5-(trifluoromethoxy)benzene (CAS 2901095-76-7) is a substituted aromatic hydrocarbon belonging to the class of trifluoromethoxy-substituted benzenes. It features a central benzene ring with two isopropyl groups at the 1- and 3-positions and a trifluoromethoxy (-OCF₃) group at the 5-position, yielding a molecular formula of C₁₃H₁₇F₃O and a molecular weight of 246.27 g/mol.

Molecular Formula C13H17F3O
Molecular Weight 246.27 g/mol
Cat. No. B12500219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Diisopropyl-5-(trifluoromethoxy)benzene
Molecular FormulaC13H17F3O
Molecular Weight246.27 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)OC(F)(F)F)C(C)C
InChIInChI=1S/C13H17F3O/c1-8(2)10-5-11(9(3)4)7-12(6-10)17-13(14,15)16/h5-9H,1-4H3
InChIKeyYVTIIILSKVXAIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Diisopropyl-5-(trifluoromethoxy)benzene (CAS 2901095-76-7) as a Fluorinated Aromatic Building Block for Medicinal Chemistry and Agrochemical Synthesis


1,3-Diisopropyl-5-(trifluoromethoxy)benzene (CAS 2901095-76-7) is a substituted aromatic hydrocarbon belonging to the class of trifluoromethoxy-substituted benzenes. It features a central benzene ring with two isopropyl groups at the 1- and 3-positions and a trifluoromethoxy (-OCF₃) group at the 5-position, yielding a molecular formula of C₁₃H₁₇F₃O and a molecular weight of 246.27 g/mol . The presence of the trifluoromethoxy group imparts distinct physicochemical properties—including enhanced lipophilicity and unique electronic characteristics—that differentiate it from non-fluorinated or differently substituted analogs, making it a valuable intermediate in the design of bioactive molecules [1].

Why 1,3-Diisopropyl-5-(trifluoromethoxy)benzene Cannot Be Interchanged with Non-Fluorinated or Methoxy-Substituted Analogs


The trifluoromethoxy (-OCF₃) group is not merely a lipophilic replacement for methoxy (-OCH₃) or hydrogen. As a strongly electron-withdrawing substituent with a Hansch lipophilicity parameter (π) of approximately +1.04—compared to -0.02 for methoxy and +0.88 for trifluoromethyl—it fundamentally alters both the physicochemical and electronic profile of the aromatic scaffold [1][2]. This translates into measurable differences in logP/logD, ortho-metalation capacity, and metabolic stability that preclude simple substitution of 1,3-diisopropyl-5-(trifluoromethoxy)benzene with its non-fluorinated or methoxy-bearing counterparts in lead optimization or synthetic route design. The quantitative evidence detailed below substantiates why procurement decisions must be based on the specific differentiation of this compound.

Quantitative Differentiation Evidence for 1,3-Diisopropyl-5-(trifluoromethoxy)benzene Versus Closest Analogs


Lipophilicity Advantage of 1,3-Diisopropyl-5-(trifluoromethoxy)benzene Over Non-Fluorinated Analog 1,3-Diisopropylbenzene

The target compound exhibits a calculated logP of 4.832, whereas its direct non-fluorinated comparator, 1,3-diisopropylbenzene, has a calculated logP of 4.46 [1]. This represents a quantifiable increase of 0.372 log units (approximately 2.4× higher partition coefficient), attributable to the presence of the trifluoromethoxy group.

Lipophilicity LogP Drug Design ADME

Trifluoromethoxy Group Increases Lipophilicity by Approximately 1 Log Unit Compared to Methoxy in Aromatic Systems

Analysis of anisole and fluoroanisole matched molecular pairs in the Pfizer corporate database reveals that replacing a methoxy group (PhOCH₃) with a trifluoromethoxy group (PhOCF₃) increases log D by approximately 1 log unit [1]. Although this is a class-level inference, it directly supports the expectation that 1,3-diisopropyl-5-(trifluoromethoxy)benzene will exhibit substantially higher lipophilicity than its 5-methoxy analog (1,3-diisopropyl-5-methoxybenzene).

Trifluoromethoxy Methoxy LogD Matched Molecular Pair Lipophilicity

Superior Ortho-Metalation Capacity of Trifluoromethoxy Group Compared to Methoxy and Trifluoromethyl Groups

In direct competition experiments, the trifluoromethoxy group demonstrates superior capacity to promote hydrogen/metal permutation at an ortho position compared to both methoxy and trifluoromethyl groups [1]. This long-range electron-withdrawing effect, operating even from meta or para positions, makes 1,3-diisopropyl-5-(trifluoromethoxy)benzene a more potent directing group for regioselective lithiation than its 5-methoxy or 5-trifluoromethyl analogs.

Ortho-metalation Electron-withdrawing Regioselective Functionalization Organometallic Synthesis

Metabolic Stability Profile of Trifluoromethoxy Compounds: Class-Level Trends with Cautionary Implications

Contrary to the common assumption that trifluoromethoxy groups universally improve metabolic stability, microsomal stability studies on aliphatic derivatives indicate that OCF₃-substituted compounds typically exhibit decreased metabolic stability compared to their CH₃O- and CF₃-substituted counterparts [1]. Exceptions were observed only in N-alkoxy(sulfon)amide series. This suggests that 1,3-diisopropyl-5-(trifluoromethoxy)benzene may not offer the metabolic stability advantage often attributed to fluorinated aromatics, and in fact may be less stable than the corresponding methoxy or trifluoromethyl analogs.

Metabolic Stability Microsomal Clearance Cytochrome P450 Pharmacokinetics

High-Value Application Scenarios for 1,3-Diisopropyl-5-(trifluoromethoxy)benzene Driven by Quantified Differentiation


Lipophilic Building Block for Optimizing ADME Properties in Medicinal Chemistry

The quantifiably higher logP (4.832 vs. 4.46 for non-fluorinated analog) and the established class-level increase in logD of ~1 log unit over methoxy analogs position 1,3-diisopropyl-5-(trifluoromethoxy)benzene as a strategic intermediate for enhancing membrane permeability and oral absorption in drug candidates [1]. It is particularly suited for lead optimization programs targeting intracellular or CNS indications where passive diffusion is a limiting factor.

Regioselective Functionalization Platform in Organometallic Synthesis

The superior ortho-metalation directing capacity of the trifluoromethoxy group relative to methoxy and trifluoromethyl substituents enables precise regiochemical control in lithiation and subsequent electrophilic trapping reactions [2]. This makes 1,3-diisopropyl-5-(trifluoromethoxy)benzene a valuable substrate for constructing complex fluorinated aromatic scaffolds with high site-selectivity.

Intermediate in Agrochemical Development Requiring Enhanced Lipophilicity

The increased lipophilicity imparted by the trifluoromethoxy group (ΔlogP +0.372 over non-fluorinated analog) aligns with the physicochemical demands of many herbicides and fungicides, where improved leaf penetration and soil mobility are critical for efficacy [1]. The compound serves as a key intermediate in the synthesis of fluorinated agrochemicals.

Scaffold for Designing Rapidly Cleared Therapeutics

Contrary to the metabolic stability often assumed for fluorinated aromatics, class-level evidence indicates that OCF₃-substituted compounds may exhibit decreased microsomal stability [3]. This property can be strategically exploited in the design of soft drugs or prodrugs where rapid systemic clearance minimizes off-target toxicity and accumulation.

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